CP-664511 is derived from a series of synthetic compounds designed to target specific biological pathways involved in inflammation and immune response. Its classification as an integrin inhibitor places it within the broader category of immunomodulatory agents, which are crucial in managing various allergic and inflammatory disorders .
The synthesis of CP-664511 involves multiple steps, typically starting from simpler organic molecules. The following outlines the general synthetic route:
The molecular structure of CP-664511 can be represented by its molecular formula . Key features include:
This notation provides insight into the connectivity of atoms within the molecule, highlighting the arrangement of nitrogen and carbon atoms that contribute to its pharmacological properties .
CP-664511 participates in several chemical reactions primarily related to its mechanism of action as an integrin inhibitor. Key reactions include:
The mechanism of action for CP-664511 primarily revolves around its role as an antagonist of the alpha4beta1 integrin. This interaction inhibits the binding of leukocytes to vascular cell adhesion molecule-1, thereby reducing inflammation associated with allergic responses.
The physical and chemical properties of CP-664511 are critical for understanding its behavior in biological systems:
CP-664511 has significant potential applications in various fields:
CP-664511 emerged in the early 2000s as a synthetic small-molecule antagonist targeting the α4β1 integrin (Very Late Antigen-4 or VLA-4). Its development was driven by the need for orally bioavailable alternatives to biologics inhibiting leukocyte adhesion—a pivotal process in inflammatory diseases like asthma. As a follow-up to earlier VLA-4 inhibitors (e.g., BIO-1211), CP-664511 was engineered to enhance binding specificity and metabolic stability. Preclinical characterization confirmed its ability to block VLA-4/VCAM-1 interactions, positioning it as a candidate for allergic airway diseases [1] [2]. Key milestones include:
Table 1: Developmental Timeline of CP-664511
Year | Milestone | Significance |
---|---|---|
~2000 | Initial synthesis | Designed for improved VLA-4 specificity |
2007 | Preclinical validation in murine asthma | Demonstrated reduced eosinophil infiltration in BAL |
2010s | Phase II trials initiation | Evaluation for asthma and allergic rhinitis |
CP-664511’s primary significance lies in its mechanistic action against VLA-4/VCAM-1-mediated inflammation:
Table 2: Key Mechanisms of CP-664511 in Allergic Airway Disease
Target | Biological Effect | Disease Relevance |
---|---|---|
α4β1 integrin | Blocks adhesion to VCAM-1 | Prevents leukocyte infiltration into lungs |
CCR3 signaling | Indirect suppression (via reduced eosinophil recruitment) | Attenuates airway inflammation |
Th2 cytokine axis | Downregulates IL-4/IL-5 production | Reduces mucus hypersecretion and AHR |
Despite promising preclinical data, CP-664511’s development halted, leaving critical questions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7